3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-(3-methoxypropyl)-1-(prop-2-en-1-yl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound that features a spirocyclic structure This compound is notable for its unique combination of functional groups, including a fluorobenzoyl group, a hydroxy group, a methoxypropyl group, and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE typically involves multiple steps, starting from readily available starting materials. A general synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Spirocyclization: The spirocyclic structure can be formed through a cyclization reaction, where the indole core reacts with a suitable di-carbonyl compound.
Functional Group Introduction: The introduction of the fluorobenzoyl, hydroxy, methoxypropyl, and prop-2-en-1-yl groups can be achieved through various substitution and addition reactions. For example, the fluorobenzoyl group can be introduced via Friedel-Crafts acylation, while the hydroxy group can be introduced through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE can undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile such as an amine or thiol.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure and functional groups make it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The spirocyclic structure may impart interesting physical properties, making it useful in the development of new materials with specific mechanical or electronic properties.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorobenzoyl group may enhance binding affinity through interactions with aromatic residues, while the hydroxy and methoxypropyl groups may contribute to hydrogen bonding and solubility.
Comparison with Similar Compounds
Similar Compounds
- 3’-(4-CHLOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE
- 3’-(4-METHYLBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE
Uniqueness
The uniqueness of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-(3-METHOXYPROPYL)-1-(PROP-2-EN-1-YL)-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE lies in the presence of the fluorobenzoyl group, which can significantly influence the compound’s reactivity and interactions. The fluorine atom can enhance the compound’s stability and binding affinity in biological systems, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C25H23FN2O5 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(3-methoxypropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C25H23FN2O5/c1-3-13-27-19-8-5-4-7-18(19)25(24(27)32)20(21(29)16-9-11-17(26)12-10-16)22(30)23(31)28(25)14-6-15-33-2/h3-5,7-12,29H,1,6,13-15H2,2H3/b21-20+ |
InChI Key |
UTGSVPGDRDUUBX-QZQOTICOSA-N |
Isomeric SMILES |
COCCCN1C(=O)C(=O)/C(=C(/C2=CC=C(C=C2)F)\O)/C13C4=CC=CC=C4N(C3=O)CC=C |
Canonical SMILES |
COCCCN1C(=O)C(=O)C(=C(C2=CC=C(C=C2)F)O)C13C4=CC=CC=C4N(C3=O)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.